molecular formula C6H7N3O4 B2828472 2-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid CAS No. 467235-14-9

2-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid

Cat. No.: B2828472
CAS No.: 467235-14-9
M. Wt: 185.139
InChI Key: PQBFKMPNIQZTFU-UHFFFAOYSA-N
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Description

2-[4-(Methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid is an organic compound that features a triazole ring substituted with a methoxycarbonyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as triethylamine. The methoxycarbonyl group can be introduced via esterification reactions using methanol and a suitable acid catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale click chemistry processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of recyclable copper catalysts and green solvents would be emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under strong oxidative conditions.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, forming esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation reactions.

Major Products Formed

    Oxidation: Oxidized triazole derivatives.

    Reduction: Hydroxyl-substituted triazole derivatives.

    Substitution: Ester or amide derivatives of the triazole compound.

Scientific Research Applications

2-[4-(Methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioorthogonal reagent, allowing for the labeling and tracking of biomolecules in living systems.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.

    Industry: Utilized in the production of polymers and other advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid is unique due to the presence of the triazole ring, which imparts distinct chemical properties and reactivity. The triazole ring is known for its stability and ability to participate in various chemical interactions, making this compound particularly versatile in research and industrial applications.

Properties

IUPAC Name

2-(4-methoxycarbonyltriazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-13-6(12)4-2-9(8-7-4)3-5(10)11/h2H,3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBFKMPNIQZTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467235-14-9
Record name 2-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid
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